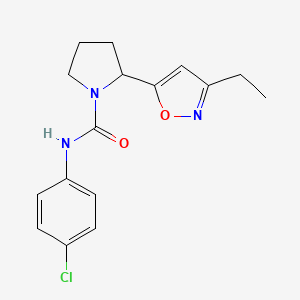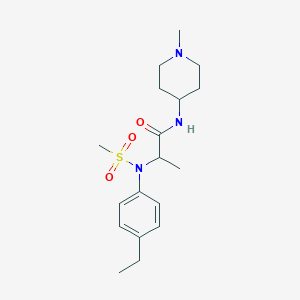![molecular formula C11H16N2O3S B4461580 N,3-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461580.png)
N,3-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N,3-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is also known as MS-275 or entinostat and is a selective inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in regulating gene expression, and their inhibition has been linked to the treatment of various diseases, including cancer.
Wirkmechanismus
MS-275 works by inhibiting HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Acetylation of histones is an important process in regulating gene expression, and HDAC inhibition results in the accumulation of acetylated histones. This leads to changes in gene expression, including the upregulation of genes involved in apoptosis and the downregulation of genes involved in cell proliferation.
Biochemical and Physiological Effects
MS-275 has been shown to have a range of biochemical and physiological effects. In addition to its effects on gene expression, MS-275 has been found to inhibit angiogenesis (the formation of new blood vessels) and modulate the immune response. MS-275 has also been shown to cross the blood-brain barrier, making it a potential treatment for neurological diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MS-275 in lab experiments is its selectivity for HDAC enzymes. This allows researchers to study the specific effects of HDAC inhibition on gene expression and cellular processes. However, one limitation of using MS-275 is its potential toxicity. High doses of MS-275 have been shown to cause liver damage in animal studies, and caution must be taken when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on MS-275. One area of interest is the development of MS-275 analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of MS-275 in combination with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, MS-275 may have potential applications in the treatment of other diseases, such as autoimmune disorders and viral infections. Further research is needed to fully understand the potential of MS-275 in these areas.
Wissenschaftliche Forschungsanwendungen
MS-275 has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. MS-275 has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective. Additionally, MS-275 has been investigated for its potential use in treating other diseases, including HIV and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N,3-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8-7-9(11(14)12-2)5-6-10(8)13(3)17(4,15)16/h5-7H,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFGFJGTADUJLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(3-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4461498.png)
![N-(2,3-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B4461504.png)
![3-(3,4-dimethoxyphenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4461505.png)
![2-methyl-3-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4461506.png)
![1-(methylsulfonyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-3-piperidinecarboxamide](/img/structure/B4461513.png)
![2-(2-methoxyphenyl)-8-(3-methylbutyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4461525.png)
![N-benzyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4461534.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B4461535.png)


![2-methyl-4-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4461561.png)
![3-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B4461562.png)
![3-methyl-4-[methyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4461577.png)
![2-chloro-N-[4-(1H-imidazol-1-yl)benzyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461586.png)